PD123319 is a non-peptide molecule widely used in scientific research as a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a crucial tool for investigating the physiological and pathological roles of AT2R in various biological systems, particularly in the cardiovascular and renal systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
PD 123319 is a selective antagonist of the angiotensin II type 2 receptor (AT2 receptor), which plays a critical role in various physiological and pathological processes, including cardiovascular regulation and inflammation. Unlike traditional angiotensin II inhibitors, PD 123319 directly blocks the receptor's activity rather than inhibiting the formation of angiotensin II itself. This compound has garnered attention for its potential therapeutic applications in treating conditions such as pulmonary hypertension and cardiac hypertrophy due to its unique mechanism of action.
PD 123319 is classified as a non-peptide antagonist specifically targeting the AT2 receptor. It has been extensively studied in both in vitro and in vivo models, demonstrating significant effects on various physiological parameters. The compound is synthesized from various chemical precursors and has been utilized in numerous pharmacological studies to explore its effects on the cardiovascular system and cellular signaling pathways.
The synthesis of PD 123319 involves several steps, typically beginning with the preparation of key intermediates through established organic synthesis techniques. The specific synthetic route may vary, but generally includes:
The synthetic pathway often involves the use of solvents like acetone and reagents such as potassium carbonate, palladium catalysts, and other organic bases to facilitate reactions under controlled conditions .
PD 123319 has a complex molecular structure characterized by a specific arrangement of atoms that allows it to interact selectively with the AT2 receptor. The molecular formula is typically represented as CHNOS, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of PD 123319 can be analyzed using computational chemistry tools to predict its binding interactions with the receptor .
PD 123319 undergoes specific chemical interactions primarily involving its binding to the AT2 receptor. It acts by preventing angiotensin II from activating this receptor, thereby modulating various downstream signaling pathways. Key reactions include:
The effectiveness of PD 123319 can be quantified through assays measuring its inhibitory concentration (IC50), which has been reported at approximately 34 nM for rat adrenal tissue .
The mechanism by which PD 123319 exerts its effects involves several key steps:
PD 123319 has significant applications in scientific research, particularly in pharmacology and toxicology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: